3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-carboxylic acid is a fluorinated biphenyl derivative. This compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions, a methoxy group at the 3’ position, and a carboxylic acid group at the 4 position of the biphenyl structure. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and an aryl halide.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination using reagents such as Selectfluor.
Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a suitable base.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Formation of 3,5-difluoro-3’-methoxy-[1,1’-biphenyl]-4-carboxaldehyde or 3,5-difluoro-3’-methoxy-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: Formation of 3,5-difluoro-3’-methoxy-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic and structural properties.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
- 3,3’,5,5’-Tetrafluoro-[1,1’-biphenyl]-4,4’-dicarboxylic acid
- 3-Fluoro-3’-methoxy-[1,1’-biphenyl]-4-amine
- 3-Fluoro-4’-propyl-[1,1’-biphenyl]-4-yl)boronic acid
Comparison:
- Uniqueness: The presence of both fluorine atoms and a methoxy group in 3,5-Difluoro-3’-methoxy-[1,1’-biphenyl]-4-carboxylic acid imparts unique electronic properties, enhancing its reactivity and potential biological activity compared to similar compounds.
- Applications: While similar compounds may share some applications, the specific arrangement of functional groups in this compound makes it particularly valuable in medicinal chemistry and material science .
Biological Activity
3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic applications based on diverse research findings.
- Molecular Formula : C13H10F2O3
- Molecular Weight : 250.22 g/mol
- CAS Number : 350682-84-7
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of fluorine atoms enhances its binding affinity to certain receptors and enzymes, potentially modulating biological pathways involved in disease processes.
Interaction with Biological Targets
Research indicates that this compound may act as a modulator of:
- Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : The compound has shown potential in modulating receptor activity, which can influence cellular signaling pathways.
Cytotoxic Activity
Several studies have assessed the cytotoxic effects of this compound against various cancer cell lines.
Table 1: Cytotoxicity Data
Cell Line | CC50 (µM) | Selective Cytotoxicity Index (SCI) |
---|---|---|
4T1 Murine Mammary Carcinoma | <1 | High |
COLO201 Human Colorectal | <5 | Moderate |
A549 Human Lung Carcinoma | >10 | Low |
MDA-MB-231 Breast Carcinoma | <10 | Moderate |
The compound demonstrated high cytotoxicity against the 4T1 murine mammary carcinoma cells, indicating its potential as an antitumor agent. The Selective Cytotoxicity Index (SCI) suggests that it preferentially targets cancer cells over normal cells, which is crucial for therapeutic applications.
Study 1: Antitumor Activity
In a study published in MDPI, researchers evaluated the antitumor effects of various derivatives of biphenyl compounds, including this compound. The findings indicated that this compound effectively inhibited cell proliferation in several cancer cell lines while exhibiting minimal toxicity towards normal fibroblasts .
Study 2: Mechanistic Insights
Another study explored the mechanism by which this compound induces cytotoxicity. It was found to disrupt the cell cycle in sensitive cancer cells, leading to G2/M phase arrest. This disruption is critical for halting cancer cell proliferation and promoting apoptosis .
Potential Therapeutic Applications
Given its promising cytotoxic profile and mechanism of action, this compound may have potential applications in:
- Cancer Therapy : As a lead compound for developing new anticancer agents.
- Drug Design : Its structural features could be utilized to design more potent derivatives with enhanced selectivity and efficacy.
Properties
IUPAC Name |
2,6-difluoro-4-(3-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-10-4-2-3-8(5-10)9-6-11(15)13(14(17)18)12(16)7-9/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEYTLPMHVBURI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C(=C2)F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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